BenchChemオンラインストアへようこそ!

9H-carbazole-1-carboxamide

BTK inhibitor scaffold comparison innate binding affinity

9H-Carbazole-1-carboxamide (CAS 414905-73-0) is the unsubstituted parent compound of a privileged tricyclic scaffold widely exploited in medicinal chemistry for developing ATP-competitive kinase inhibitors. The scaffold features a planar dibenzopyrrole core with a primary carboxamide at the 1-position, providing a hydrogen-bond donor/acceptor motif critical for hinge-region binding in kinase active sites.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Cat. No. B8743909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-carbazole-1-carboxamide
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(=O)N
InChIInChI=1S/C13H10N2O/c14-13(16)10-6-3-5-9-8-4-1-2-7-11(8)15-12(9)10/h1-7,15H,(H2,14,16)
InChIKeyGFHHIWFKWFBNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Carbazole-1-carboxamide: Core Scaffold for Kinase Inhibitor Procurement and Selection


9H-Carbazole-1-carboxamide (CAS 414905-73-0) is the unsubstituted parent compound of a privileged tricyclic scaffold widely exploited in medicinal chemistry for developing ATP-competitive kinase inhibitors [1]. The scaffold features a planar dibenzopyrrole core with a primary carboxamide at the 1-position, providing a hydrogen-bond donor/acceptor motif critical for hinge-region binding in kinase active sites [2]. Substituted derivatives of this scaffold have produced clinical-stage candidates targeting Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2), including BMS-935177 and BMS-986142 [3]. The parent compound serves as the essential synthetic entry point for structure-activity relationship (SAR) exploration across multiple kinase targets.

Why Carbazole Scaffold Substitution Cannot Be Ignored in 9H-Carbazole-1-carboxamide Procurement


The carbazole-1-carboxamide scaffold is not interchangeable with its closest structural analogs—tetrahydrocarbazole-1-carboxamide, indole-1-carboxamide, or regioisomeric carbazole-3-carboxamides—because each core exhibits fundamentally different binding thermodynamics, conformational preferences, and kinase selectivity profiles [1]. In the BTK inhibitor series, replacing the aromatic carbazole core with a saturated tetrahydrocarbazole alters the planarity and electronic distribution, while complete removal of one benzene ring to yield an indole scaffold reduces lipophilicity but also diminishes the innate binding affinity characteristic of the extended tricyclic system [2]. The 1-carboxamide regioisomer is specifically required for proper hinge-region hydrogen bonding; moving the carboxamide to the 3-position redirects selectivity from BTK to JAK2 [1]. Generic substitution with a simpler aromatic amide scaffold fails to recapitulate the polypharmacological tuning achievable through differential substitution of the carbazole-1-carboxamide core, as evidenced by the dramatic potency differences observed when critical substituents are replaced in non-carbazole series (575-fold to 1420-fold loss) versus the carbazole series (≤3-fold loss) [1].

Quantitative Differentiation of 9H-Carbazole-1-carboxamide: Comparator-Based Evidence for Procurement Decisions


Innate Binding Affinity: Carbazole Core Outperforms Nicotinamide and Alternative Scaffolds in BTK Inhibition

In a direct head-to-head scaffold comparison within the same BTK inhibitor program, the carbazole-1-carboxamide core demonstrated significantly greater innate binding affinity than the predecessor nicotinamide series and other kinase inhibitor scaffolds. When critical tert-butylphenyl substituents essential for BTK potency in non-carbazole series were replaced by simple unsubstituted benzamide or acetamide groups, potency in those alternative series collapsed by 575-fold and 1420-fold, respectively. In contrast, analogous substituent changes within the carbazole-1-carboxamide series resulted in potency shifts of only ≤3-fold [1]. This demonstrates that the carbazole core itself contributes substantial binding energy independently of peripheral substituents, making it a more robust scaffold for SAR exploration and lead optimization. Additionally, the 2018 conversion study established that carbazole-1-carboxamide-based reversible inhibitors could be transformed into irreversible inhibitors with improved potency and selectivity, while removal of one ring to generate 2,3-dimethylindole-7-carboxamides reduced molecular weight and lipophilicity but also altered the selectivity profile [2].

BTK inhibitor scaffold comparison innate binding affinity kinase selectivity

JAK2 Selectivity: Optimized Carbazole-1-carboxamides Achieve >45-Fold Selectivity Over All Other JAK Family Kinases

Optimization of 9H-carbazole-1-carboxamides by Zimmermann et al. (2015) yielded compounds 14 and 21 with greater than 45-fold selectivity for JAK2 over all other JAK kinase family members (JAK1, JAK3, and TYK2) [1]. This selectivity profile was confirmed through X-ray crystallography (PDB 4ZIM), which revealed that the 9H-carbazole-1-carboxamide inhibitor binds in the ATP-binding pocket of JAK2, with the carbazole NH forming a hydrogen bond to the backbone carbonyl of Met 477—an interaction not observed in predecessor nicotinamide-based inhibitors [1][2]. In contrast, the closely related 4,7-disubstituted carbazole-1-carboxamide regioisomers exhibit potent BTK inhibition (IC50 values as low as 0.46 nM) but generally poor JAK2 selectivity [3]. The 3,6-disubstituted isomers (compounds 36-41) reversed this profile, showing over 100-fold selectivity for JAK2 over BTK [3]. This regioisomeric switching of target selectivity is a unique feature of the carbazole-1-carboxamide scaffold not replicated by simpler indole or tetrahydrocarbazole cores.

JAK2 inhibitor kinase selectivity myeloproliferative disorders ATP-competitive

Metabolic Stability: 7-Substituted Carbazole-1-carboxamides Show Improved Microsomal Stability Over Nicotinamide-Based Inhibitors

The carbazole-1-carboxamide scaffold was deliberately designed to address the poor metabolic stability of predecessor nicotinamide-based BTK inhibitors. Liu et al. (2015) reported that the lead nicotinamide compound showed less than 3% recovery after a 10-minute incubation with human, rat, or mouse liver microsomes, with related compounds giving poor oral exposure in mouse pharmacokinetic studies (AUC generally <1 μM·h at 10 mg/kg) [1]. Constraining the pyridine and aniline phenyl rings into the rigid carbazole-1-carboxamide tricyclic core locked the required co-planarity for hinge binding while simultaneously improving metabolic stability. Among the synthesized carbazole analogs, 7-substituted compounds (6-10) generally exhibited better metabolic stability than the corresponding 6-substituted analogs (1-5) [1]. This scaffold constraint strategy was further validated by the advancement of BMS-935177, a 7-substituted 9H-carbazole-1-carboxamide, into clinical development with an excellent pharmacokinetic profile [2].

metabolic stability liver microsomes BTK inhibitor PK profile

Irreversible Inhibitor Conversion: Carbazole-1-carboxamide Scaffold Enables Covalent Targeting While Retaining Potency

Liu et al. (2018) demonstrated that incorporation of a suitably-placed electrophilic group transformed carbazole-1-carboxamide-based reversible BTK inhibitors into potent, selective irreversible inhibitors [1]. In a direct scaffold comparison, the irreversible inhibition strategy was successfully applied to carbazole-1-carboxamide, tetrahydrocarbazole-1-carboxamide, and a new 2,3-dimethylindole-7-carboxamide series. The irreversible carbazole-based inhibitors retained excellent potency (representative IC50 values of 26 nM in BTK enzyme assays) while demonstrating covalent target engagement confirmed by dialysis assay [1]. Critically, removal of one ring from the tricyclic carbazole core to generate the 2,3-dimethylindole series provided compounds with reduced lipophilicity and lower molecular weight, but the carbazole core remained the preferred scaffold when balanced potency, selectivity, and pharmacokinetic properties were required [1][2]. This demonstrates that the carbazole-1-carboxamide scaffold is uniquely positioned as a versatile starting point for both reversible and irreversible inhibitor design.

irreversible inhibitor covalent inhibitor BTK scaffold comparison

Crystallographic Validation: Defined Binding Mode Enables Structure-Based Optimization Against JAK2 and BTK

The binding mode of 9H-carbazole-1-carboxamide inhibitors has been experimentally validated through multiple X-ray co-crystal structures, providing a structural basis for scaffold differentiation. The JAK2 co-crystal structure (PDB 4ZIM, resolution 2.65 Å) confirmed that the 9H-carbazole-1-carboxamide inhibitor occupies the ATP-binding site, with the carbazole NH forming a hydrogen bond to the backbone carbonyl of Met 477—a key hinge-region contact not observed in nicotinamide-based JAK2 inhibitors [1]. Separately, the BTK co-crystal structure (PDB 5JRS) of BMS-935177, a 7-substituted 9H-carbazole-1-carboxamide, revealed that the 4-phenyl substituent adopts a near-orthogonal orientation relative to the carbazole core, forming hydrophobic interactions with Val 416 and Cys 481 [2]. This defined structural understanding contrasts with simpler scaffolds such as indole-1-carboxamide, which lack the extended aromatic surface for hydrophobic packing and cannot simultaneously engage both the hinge region and the Cys 481 hydrophobic pocket in BTK with the same geometric precision [3].

X-ray crystallography structure-based drug design JAK2 BTK binding mode

Optimal Procurement and Application Scenarios for 9H-Carbazole-1-carboxamide Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: BTK and JAK2 Parallel SAR Programs

Procure 9H-carbazole-1-carboxamide as the core scaffold for initiating parallel structure-activity relationship (SAR) programs targeting both BTK and JAK2. The evidence demonstrates that 4,7-disubstituted derivatives yield potent and selective BTK inhibitors (IC50 values as low as 0.46 nM) [1], while 3,6-disubstituted analogs reverse the selectivity profile to achieve >100-fold selectivity for JAK2 over BTK and >45-fold selectivity over other JAK family members [2][3]. This regioisomeric selectivity switching is a unique feature of the carbazole-1-carboxamide scaffold that is not replicated by indole-1-carboxamide or tetrahydrocarbazole cores, enabling two distinct kinase inhibitor programs from a single starting material [2].

Covalent Probe Development: From Reversible to Irreversible BTK Inhibitors

Use 9H-carbazole-1-carboxamide as the starting point for developing covalent BTK probes. The scaffold has been experimentally validated to support both reversible and irreversible inhibition modalities by incorporating electrophilic warheads at the 4-position [4]. Representative irreversible carbazole-1-carboxamide inhibitors achieve IC50 values of ~26 nM against BTK with covalent target engagement confirmed by dialysis assay [4]. The defined binding mode (PDB 5JRS) provides a structural roadmap for rational warhead placement, making this scaffold a superior choice over flexible nicotinamide analogs that lack the geometric constraints required for precise cysteine targeting [1].

Metabolic Stability Optimization: Replacing Degradation-Prone Nicotinamide Leads

Procure 9H-carbazole-1-carboxamide when metabolic stability is a known liability of current lead compounds. The constrained tricyclic scaffold was specifically designed to overcome the near-complete microsomal degradation (<3% remaining after 10 min) observed in predecessor nicotinamide-based kinase inhibitors [2]. The resulting clinical candidate BMS-935177, a 7-substituted 9H-carbazole-1-carboxamide, demonstrated an excellent pharmacokinetic profile and oral bioavailability sufficient for clinical advancement [5]. 7-Substituted carbazole-1-carboxamides consistently exhibit superior metabolic stability compared to both 6-substituted regioisomers and flexible alternative scaffolds [2].

Structure-Based Drug Design: Crystallographically Validated Kinase Inhibitor Scaffold

Employ 9H-carbazole-1-carboxamide in structure-based drug design programs where a crystallographically validated binding mode is essential for rational optimization. The scaffold has been co-crystallized with both JAK2 (PDB 4ZIM, 2.65 Å) and BTK (PDB 5JRS), confirming ATP-competitive binding with key hydrogen bond interactions between the carbazole NH and the kinase hinge region [3][1]. This structural information enables computational chemistry teams to perform docking studies and free-energy perturbation calculations with higher confidence than is possible with scaffolds lacking experimental co-crystal structures. The defined binding mode also facilitates structure-guided selectivity engineering against anti-targets, reducing the risk of polypharmacology-related toxicity [3].

Quote Request

Request a Quote for 9H-carbazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.